2-Hydroxypropyl methacrylate
Overview
Description
2-Hydroxypropyl Methacrylate (2-HPMA) is an ester of Methacrylic acid and is used as a raw material component in the synthesis of polymers . It is functionally related to a propane-1,2-diol and a methacrylic acid . It is used in the production of acrylate polymers for UV-CURED lacquers .
Synthesis Analysis
Polyurethane acrylate prepolymers with different contents of HIPIH and HIH were synthesized via reacting excessive isophorone diisocyanate (IPDI) with poly (propylene glycol) (PPG) and then end-capping with 2-hydroxypropyl methacrylate (HPMA) in isobornyl methacrylate (IBOMA) . The structures of the prepolymers were confirmed by 1 H NMR, FT-IR, and GPC .Molecular Structure Analysis
2-Hydroxypropyl methacrylate is an enoate ester that is the 1-methacryloyl derivative of propane-1,2-diol .Chemical Reactions Analysis
2-Hydroxypropyl methacrylate has a role as a polymerisation monomer . It forms a homopolymer and copolymer .Physical And Chemical Properties Analysis
The flash point of 2-Hydroxypropyl methacrylate is 250°F . The density is 1.0±0.1 g/cm3 .Scientific Research Applications
- HPMA is commonly employed in the synthesis of polyurethane acrylate prepolymers. These prepolymers, formed by reacting isophorone diisocyanate (IPDI) with poly(propylene glycol) (PPG) and end-capping with HPMA, serve as UV-curable resins .
- Researchers have linked HPMA to ibuprofen using an activated ester methodology. The resulting acrylic-type polymeric systems with degradable ester bonds show promise as drug delivery materials .
- HPMA has been grafted onto silk fabric surfaces using horseradish peroxidase (HRP)-mediated atom transfer radical polymerization (ATRP). This modification improves silk fabric’s crease resistance .
Polymer Chemistry and UV-Cured Coatings
Drug Delivery Systems
Biocatalysis and Textile Modification
Safety And Hazards
Future Directions
The solvent-free fabrication process was simple, convenient, and controllable. By simply regulating the contents of HIPIH and HIH in the prepolymers, the performances of the cured materials could be adjusted to a wide range . The future of 2-Hydroxypropyl methacrylate looks promising with the increasing number of publications over the past few years .
properties
IUPAC Name |
2-hydroxypropyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHLMUCYSAUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-79-1 | |
Record name | Poly(2-hydroxypropyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1029629 | |
Record name | 2-Hydroxypropyl 2-methylacrylate | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992), Liquid | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Hydroxypropyl methacrylate | |
CAS RN |
25703-79-1, 923-26-2 | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Hydroxypropyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxypropyl methacrylate | |
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Record name | Poly(2-hydroxypropyl methacrylate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Hydroxypropyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |
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Record name | 2-hydroxypropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-HYDROXYPROPYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
430 to 433 °F (NTP, 1992) | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Hydroxypropyl methacrylate?
A1: The molecular formula of 2-HPMA is C7H12O3, and its molecular weight is 144.17 g/mol.
Q2: How can I confirm the presence of 2-Hydroxypropyl methacrylate in a sample using spectroscopic techniques?
A2: Several spectroscopic techniques can be used to characterize 2-HPMA:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR can identify characteristic functional groups such as the hydroxyl group (O-H stretch) and the carbonyl group (C=O stretch) present in 2-HPMA. [, , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed information about the structure and environment of different protons and carbon atoms in the 2-HPMA molecule. [, , , , , , ]
Q3: Is 2-Hydroxypropyl methacrylate compatible with other monomers in polymerization reactions?
A3: Yes, 2-HPMA exhibits good compatibility with various monomers in copolymerization reactions. Studies have shown successful copolymerization with monomers like styrene, acrylamide, butyl acrylate, ethyl acrylate, and others. [, , , , , , , ]
Q4: How stable are 2-Hydroxypropyl methacrylate-based polymers under different environmental conditions?
A4: The stability of 2-HPMA-based polymers depends on factors like copolymer composition, crosslinking density, and environmental conditions. Thermal stability has been investigated using thermogravimetric analysis (TGA) to understand the degradation behavior of these polymers. [, , , ]
Q5: What are the applications of 2-Hydroxypropyl methacrylate-based materials in drug delivery?
A5: 2-HPMA is utilized in synthesizing hydrogels and nanoparticles for controlled drug release. Its biocompatibility makes it suitable for biomedical applications. For instance, pH-responsive nanoparticles incorporating 2-HPMA have demonstrated controlled doxorubicin release in acidic tumor environments []. Thermoresponsive poly(2-hydroxypropyl methacrylate) nanoparticles modified with fucose have also been explored for targeted drug delivery. []
Q6: Can 2-Hydroxypropyl methacrylate be used to modify the surface properties of materials?
A6: Yes, 2-HPMA can be grafted onto various materials to modify their surface properties. For example, grafting 2-HPMA onto silk fabric using horseradish peroxidase (HRP) biocatalyzed ATRP enhanced its crease resistance. [] It has also been used to modify TiO2 nanoparticles for selective adsorption and degradation of dyes. []
Q7: How can I control the size of nanoparticles synthesized using 2-Hydroxypropyl methacrylate?
A7: The size of 2-HPMA based nanoparticles can be controlled by adjusting parameters like:
- Monomer concentration: Higher monomer concentrations often lead to larger particles. [, ]
- Stabilizer concentration: Increasing the concentration of stabilizers like poly(N-vinylpyrrolidone) [PVP] can result in smaller particles. [, ]
- Degree of polymerization: Longer polymer chains often lead to larger particles. [, , ]
Q8: How does cross-linking affect the properties of 2-Hydroxypropyl methacrylate-based materials?
A8: Cross-linking significantly influences the mechanical properties, swelling behavior, and stability of 2-HPMA-based hydrogels. Increasing the crosslinking density generally results in stiffer gels with lower swelling ratios. [, ]
Q9: Has 2-Hydroxypropyl methacrylate been studied for environmental applications?
A9: Yes, 2-HPMA-based materials have shown potential in environmental applications. For example, poly(3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) microspheres modified with octadecylamine have been investigated as stationary phases in reversed-phase chromatography for separating pollutants. []
Q10: What are the potential advantages of using 2-Hydroxypropyl methacrylate in solid dye lasers?
A10: 2-HPMA, when copolymerized with methyl methacrylate (MMA), shows promise in enhancing the performance of solid dye lasers. These copolymers exhibit higher damage thresholds and improved photostability compared to PMMA, resulting in increased slope efficiency and longer useful lifetimes. [, ]
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